N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide (CAS: 941915-53-3) is a tetrahydroquinoline (THQ) derivative characterized by a furan-2-carbonyl group at the 1-position of the THQ core and a 2,2-dimethylpropanamide substituent at the 7-position. Its molecular formula is C₁₉H₂₂N₂O₃, with a molecular weight of 326.39 g/mol (Figure 1).
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTVURLZJCZIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Tetrahydroquinoline: This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Coupling Reactions: The furan ring and tetrahydroquinoline moiety can be coupled using a carbonylation reaction, where the furan-2-carbonyl chloride reacts with the tetrahydroquinoline.
Introduction of the Dimethylpropanamide Group: This step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound inhibits key enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the THQ core but differing in substituents and functional groups.
Compound 14d: (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide
- Key Features: A sulfamide group replaces the propanamide moiety. The 1-position is substituted with a butyryl group (C₃H₇CO-), enhancing lipophilicity.
- Implications :
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide (CAS: 1005301-95-0)
- Key Features :
- Dimethyl substitutions on the benzene ring may modulate steric interactions in biological targets.
Methyl 4-({2-[(4-Methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate (CAS: 443876-38-8)
- Key Features: A thiazolidinone ring replaces the THQ core. The structure includes a 4-methoxyphenylimino group and a propyl chain, diversifying electronic and steric properties.
- The methoxy group enhances electron density, possibly influencing redox properties.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Diversity : The THQ core allows modular substitutions, enabling tuning of lipophilicity (e.g., naphthalene in 14d), electronic properties (e.g., sulfonamide vs. propanamide), and steric bulk (e.g., 2,4-dimethylbenzene).
- Furan vs. Naphthalene: Furan offers lower molecular weight and improved solubility, while naphthalene enhances hydrophobic interactions.
- Synthetic Challenges: The furan-2-carbonyl group in the target compound may require specialized coupling reagents, whereas naphthalene or thiazolidinone incorporation demands multi-step syntheses.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a furan-2-carbonyl moiety linked to a tetrahydroquinoline framework and an amide group. Its molecular formula is with a molecular weight of approximately 314.39 g/mol. The presence of multiple functional groups contributes to its diverse biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. The mechanisms through which it operates include:
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity.
In vitro studies demonstrated that the compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against several bacterial strains. In vitro studies reported its effectiveness against:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
The antimicrobial efficacy is attributed to structural features that enhance interaction with microbial membranes.
The molecular mechanism of action involves binding interactions with biomolecules and enzymes. The sulfonamide group is known for its antibacterial properties, while the furan and tetrahydroquinoline parts may contribute to interactions with various biological targets. Studies suggest that this compound may modulate enzyme activity through hydrogen bonding and hydrophobic interactions with target proteins.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of the Furan Moiety : Achieved through carbonylation reactions.
- Amidation Reaction : Coupling the furan derivative with dimethylpropanamide under basic conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers investigated the effects on breast cancer cell lines and found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis.
-
Antimicrobial Efficacy Study :
- A comparative analysis was conducted against standard antibiotics where this compound showed superior inhibition rates against tested bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
